

Desmethyl Ofloxacin Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl Ofloxacin Hydrochloride*
Cat. No.: *B562867*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin Hydrochloride is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. Also identified as Ofloxacin Related Compound A, it is a critical molecule in the study of Ofloxacin's metabolism, pharmacokinetics, and impurity profiling. A thorough understanding of its physicochemical properties is essential for researchers in drug development, quality control, and analytical sciences. This technical guide provides a detailed overview of the known physicochemical characteristics of **Desmethyl Ofloxacin Hydrochloride**, outlines standard experimental protocols for their determination, and presents logical and metabolic pathways through clear visualizations.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Desfloxacin Methyl Hydrochloride. Due to the limited availability of specific experimental data for this particular salt, some data is derived from its free base form or remains to be experimentally determined.

General Properties

Property	Value	Source
Chemical Name	9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride	
Synonyms	N-Desmethyl ofloxacin hydrochloride, Ofloxacin Related Compound A	[1]
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₄ • HCl	
Molecular Weight	383.80 g/mol	
Appearance	White to Pale Yellow Solid	[2]

Physicochemical Data

Property	Value	Remarks
Melting Point	Not experimentally determined for the hydrochloride salt.	The melting point of the parent compound, Ofloxacin, is reported to be in the range of 250-257 °C (decomposes).[3]
Solubility	Slightly soluble in PBS (pH 7.2).	Quantitative solubility data in various solvents is not readily available.
pKa	A predicted pKa of 5.19 is available for the free base (N-Desmethyl Ofloxacin).	This value corresponds to the carboxylic acid group. The pKa of the piperazinyl group is not specified. The experimental pKa for the hydrochloride salt has not been reported.
Partition Coefficient (LogP)	Not experimentally determined.	The parent compound, Ofloxacin, has a reported LogP of -0.48, indicating its hydrophilic nature.[4] It is anticipated that Desmethyl Ofloxacin would have a similar hydrophilic character.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a pharmaceutical compound like **Desmethyl Ofloxacin Hydrochloride**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **Desmethyl Ofloxacin Hydrochloride** is packed into a thin-walled capillary tube, sealed at one end, to a

height of 2-3 mm.[5]

- Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.[6]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has converted to a liquid is recorded as the end of the range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Methodology:

- Sample Preparation: A precise amount of **Desmethyl Ofloxacin Hydrochloride** is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
- Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.
- Procedure:
 - The sample solution is placed in a beaker and stirred continuously.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

- The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- The titration is continued past the equivalence point(s).
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value(s) are determined from the pH at the half-equivalence point(s) on the titration curve.^[7]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To measure the distribution of the compound between two immiscible phases, typically n-octanol and water, to assess its lipophilicity.

Methodology:

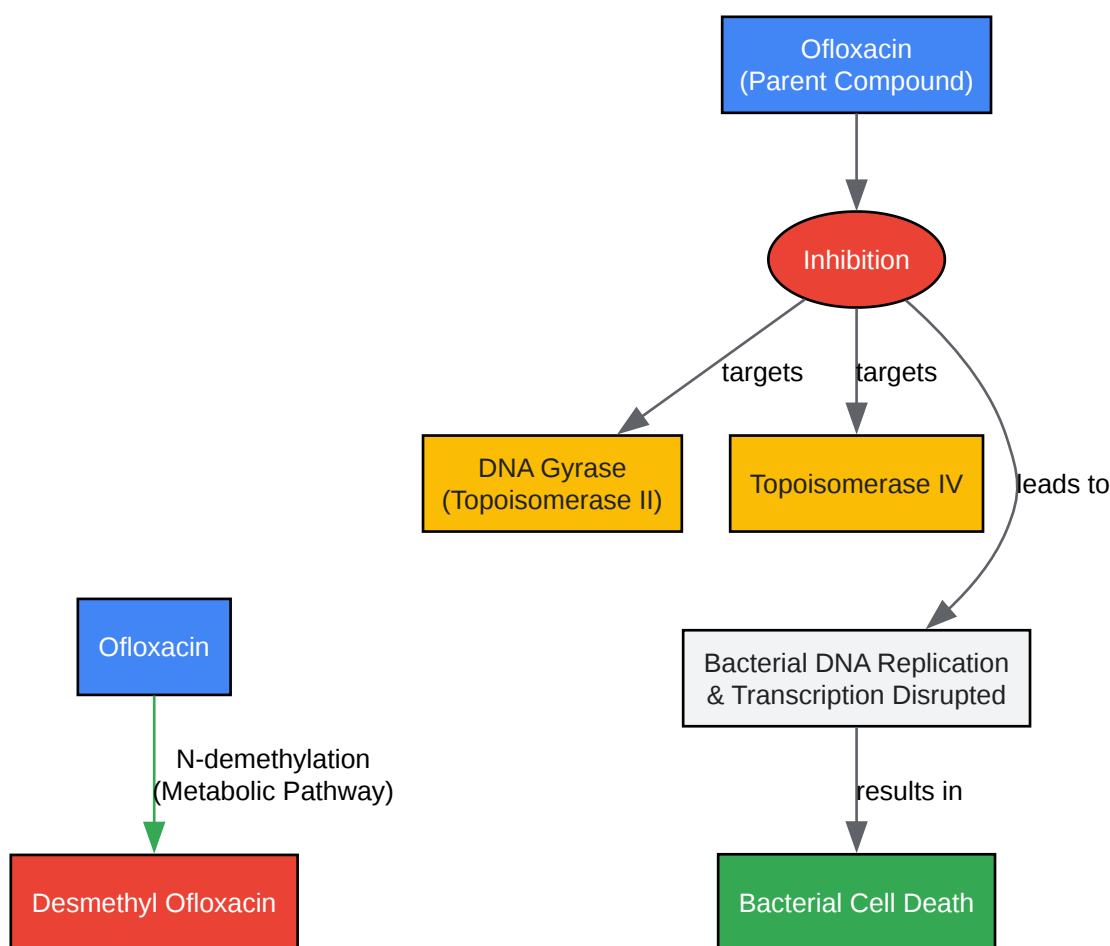
- Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at a specific pH) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: A known amount of **Desmethyl Ofloxacin Hydrochloride** is dissolved in one of the pre-saturated phases.
- Procedure:
 - A known volume of the sample solution is mixed with a known volume of the other pre-saturated phase in a flask.
 - The flask is securely sealed and agitated (e.g., in a mechanical shaker) at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically 24-48 hours).^{[8][9]}
 - After agitation, the mixture is allowed to stand undisturbed until the two phases have completely separated.

- Aliquots are carefully taken from both the n-octanol and the aqueous phases.
- The concentration of **Desmethyl Ofloxacin Hydrochloride** in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm of the partition coefficient.

Visualizations

Ofloxacin Metabolism to Desmethyl Ofloxacin

The following diagram illustrates the metabolic conversion of Ofloxacin to its desmethyl metabolite.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ofloxacin Related Compound A United States Pharmacopeia (USP) Reference Standard | 82419-52-1 [sigmaaldrich.com]
- 2. bocsci.com [bocsci.com]
- 3. Ofloxacin | C₁₈H₂₀FN₃O₄ | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Desmethyl Ofloxacin Hydrochloride: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562867#physicochemical-properties-of-desmethyl-ofloxacin-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com